molecular formula C12H13NO B139975 N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine CAS No. 127104-25-0

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine

Cat. No.: B139975
CAS No.: 127104-25-0
M. Wt: 187.24 g/mol
InChI Key: XNZCDKSYYYRIOF-UHFFFAOYSA-N
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Description

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is an organic compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a hydroxylamine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine typically involves the reaction of 1-naphthyl ethylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: 1-Naphthyl ethylamine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthyl ethylamine: Similar structure but lacks the hydroxylamine group.

    N-(1-Naphthalen-1-yl)ethyl-4-nitrobenzenesulfonamide: Contains a nitrobenzenesulfonamide group instead of a hydroxylamine group.

Uniqueness

N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZCDKSYYYRIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562509
Record name N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127104-25-0
Record name N-Hydroxy-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Reactant of Route 2
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Reactant of Route 3
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Reactant of Route 4
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Reactant of Route 5
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine
Reactant of Route 6
N-(1-Naphthalen-1-yl-ethyl)-hydroxylamine

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